molecular formula C39H54O6 B1640069 Uncarinic acid E CAS No. 277751-61-8

Uncarinic acid E

Cat. No. B1640069
CAS RN: 277751-61-8
M. Wt: 618.8 g/mol
InChI Key: ZPBONBNZOMMCQS-PBGJSAINSA-N
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Description

Uncarinic acid E is a natural compound isolated from the herbs of Uncaria rhynchophylla. It has shown moderate cytotoxicity against four human tumor cell lines .


Chemical Reactions Analysis

Uncarinic acid E has been reported to exhibit antitumor effects. It induces apoptosis in HepG2 cells in a time- and dose-dependent manner. The inhibitory effect of Uncarinic acid E on HepG2 cells was partially reversed by the inhibitors of pan-caspase, caspase-3, and caspase-6 .

Scientific Research Applications

Antitumor Effects and Apoptosis Induction in HepG2 Cells

  • Uncarinic acid E, derived from Gelsemium elegans BENTH, has demonstrated antitumor properties. In HepG2 cells, a human hepatoma cell line, uncarinic acid E inhibits growth in a time- and dose-dependent manner. The mechanism involves the induction of apoptosis, characterized by DNA fragmentation, activation of caspases, and mitochondrial release of cytochrome c. The apoptosis is partially mediated through the p53 protein and involves down-regulation of Bcl-xL/Bax and Bcl-2/Bax ratios. These findings suggest the potential of uncarinic acid E in cancer therapy due to its effect on apoptosis pathways (Zhao et al., 2006).

Mechanisms of Cell Apoptosis in HepG2 Cells

  • Further exploration of uncarinic acid E's impact on HepG2 cells reveals that its antitumor effect does not harm bone marrow cells in mice. It induces apoptosis in HepG2 cells, accompanied by morphological changes and LDH release. The process is mediated through the regulation of Bax, Bcl-2, and Bcl-xL expression, leading to cytochrome c release. These findings reinforce the mitochondria-dependent apoptotic pathways activated by uncarinic acid E (Zhao Ming, 2006).

Inhibition of HepG2 Cell Proliferation and Cell Cycle Arrest

  • Uncarinic Acid E also exhibits significant anti-proliferative effects on HepG2 cells. It not only initiates apoptosis but also causes cell cycle arrest in the G0/G1 phase. These results suggest that uncarinic acid E could be an effective agent against hepatoma due to its dual action of inducing cell death and halting cell cycle progression (Wang Chang-li, 2010).

Inhibitory Effects on Phospholipase Cgamma1 and Cancer Cell Proliferation

  • Investigation into the hooks of Uncaria rhynchophylla, which contain uncarinic acid E, has shown inhibitory effects against phospholipase Cgamma1 (PLCgamma1). This enzyme is known for its role in various cellular processes, including cell proliferation and differentiation. The inhibition of PLCgamma1 by compounds like uncarinic acid E could contribute to their antitumor properties, presenting a potential avenue for cancer treatment (Lee et al., 2000).

Impact on Alzheimer's Disease

  • Uncarinic acid E is identified as an inhibitor of amyloid β42 aggregation, a key factor in Alzheimer's disease pathology. This compound specifically inhibits the nucleation phase of Aβ42 aggregation, which is crucial for the formation of neurotoxic oligomers. This discovery opens up possibilities for using uncarinic acid E in developing therapies targeting Alzheimer's disease (Yoshioka et al., 2016)

properties

IUPAC Name

(4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-6a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H54O6/c1-34(2)19-20-38(33(43)44)21-22-39(24-45-32(42)14-9-25-7-10-26(40)11-8-25)27(28(38)23-34)12-13-30-36(5)17-16-31(41)35(3,4)29(36)15-18-37(30,39)6/h7-12,14,28-31,40-41H,13,15-24H2,1-6H3,(H,43,44)/b14-9+/t28-,29-,30+,31-,36-,37+,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBONBNZOMMCQS-PBGJSAINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)COC(=O)C=CC6=CC=C(C=C6)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)COC(=O)/C=C/C6=CC=C(C=C6)O)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H54O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Uncarinic acid E

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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